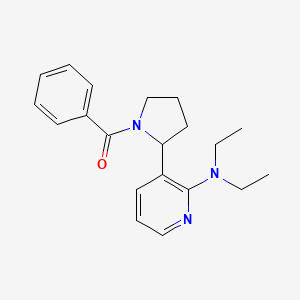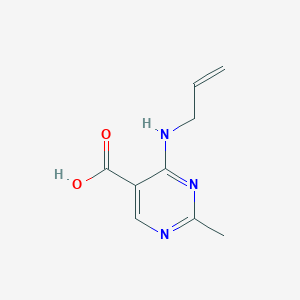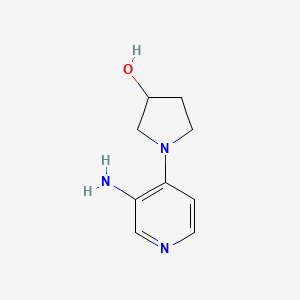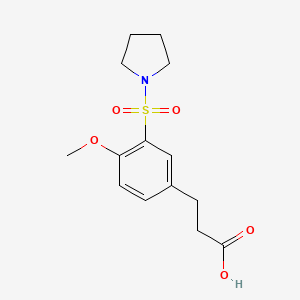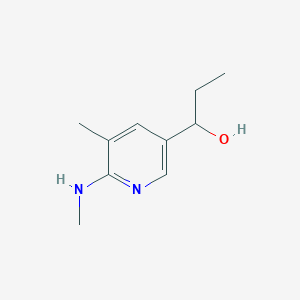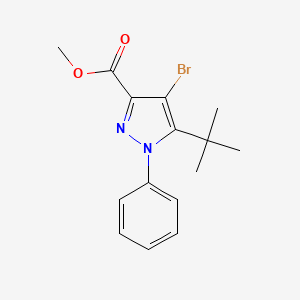
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and a phenyl group attached to the pyrazole ring, along with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Palladium, copper salts.
Solvents: Ethanol, dichloromethane, toluene.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-5-phenyl-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-5-(tert-butyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, affecting its reactivity and stability. The phenyl group contributes to its aromatic character, influencing its interactions with other molecules.
Propriétés
Formule moléculaire |
C15H17BrN2O2 |
|---|---|
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
methyl 4-bromo-5-tert-butyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)13-11(16)12(14(19)20-4)17-18(13)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
BYPPTUQEKZLQLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



